N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE
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Overview
Description
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and antipsychotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps:
Formation of the cyclopropyl-phenylethyl intermediate: This can be achieved through a cyclopropanation reaction of a suitable phenylethyl precursor.
Hydroxylation: The intermediate is then hydroxylated to introduce the hydroxy group.
Sulfamoylation: The hydroxylated intermediate is reacted with N,N-dimethylsulfamoyl chloride to introduce the sulfamoyl group.
Amidation: Finally, the compound is subjected to an amidation reaction with 4-aminobenzamide to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the sulfamoyl group.
Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Halogenation can be achieved using halogens like Cl2 or Br2 in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated or desulfamoylated product.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE may have various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE would depend on its specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels.
Pathways Involved: It could modulate signaling pathways related to inflammation, pain, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)-4-(N,N-dimethylsulfamoyl)benzamide: Lacks the cyclopropyl group.
N-(2-cyclopropyl-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide: Lacks the phenyl group.
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(N-methylsulfamoyl)benzamide: Has a different sulfamoyl group.
Uniqueness
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE is unique due to the presence of both the cyclopropyl and phenyl groups, which may confer specific steric and electronic properties that influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(2)27(25,26)18-12-8-15(9-13-18)19(23)21-14-20(24,17-10-11-17)16-6-4-3-5-7-16/h3-9,12-13,17,24H,10-11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPSLAYXPKFJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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